![molecular formula C10H8BrNO3 B187377 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 75822-54-7](/img/structure/B187377.png)
5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Übersicht
Beschreibung
5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a member of the spiro-oxindole family of compounds. It is a heterocyclic compound that has been studied for its applications in scientific research and its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood. However, it is believed that the compound binds to the active sites of the enzymes acetylcholinesterase and monoamine oxidase, thus inhibiting their activity. This inhibition leads to an increase in the levels of acetylcholine and monoamines in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one are not fully understood. However, it is believed that the compound may have a variety of effects on the brain, including increased alertness, improved memory, and increased focus. It is also believed that the compound may have antidepressant and anti-anxiety effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in laboratory experiments include its low toxicity, its low cost, and its ease of synthesis. The main limitation of using this compound in laboratory experiments is its limited availability.
Zukünftige Richtungen
The potential future directions for 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic uses. Further research into its potential use as a therapeutic agent could lead to the development of new treatments for neurological disorders such as depression and anxiety. Additionally, further research into its mechanism of action could lead to the development of new drugs that target specific enzymes involved in neurotransmitter breakdown. Finally, further research into its biochemical and physiological effects could lead to the development of new drugs that target specific brain pathways involved in behavior and cognition.
Wissenschaftliche Forschungsanwendungen
5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential application in scientific research. It has been used to study the effects of spirooxindole derivatives on the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of spirooxindole derivatives on the inhibition of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine.
Eigenschaften
IUPAC Name |
5'-bromospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAJPVMAVMEQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369744 | |
| Record name | 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
CAS RN |
75822-54-7 | |
| Record name | 5′-Bromospiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75822-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one?
A: 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one crystallizes in the monoclinic space group C2/c with the following unit cell parameters: a = 22.924 Å, b = 7.5051 Å, c = 15.274 Å, and β = 129.071°. The structure contains eight molecules per unit cell (Z = 8). []
Q2: How is the crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one stabilized?
A: The crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one is stabilized by a three-dimensional network of N(1)-H(N1)...O(1) hydrogen bonds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




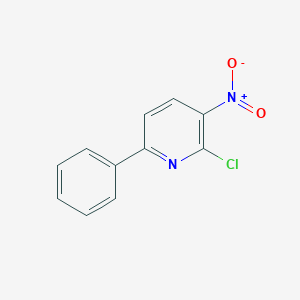
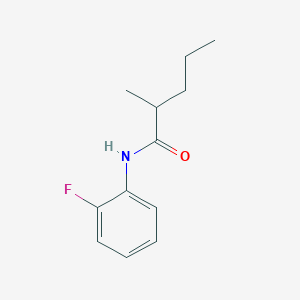
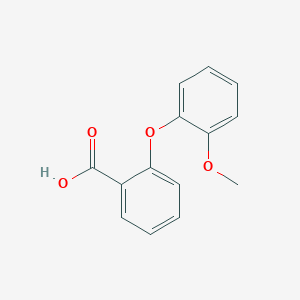

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
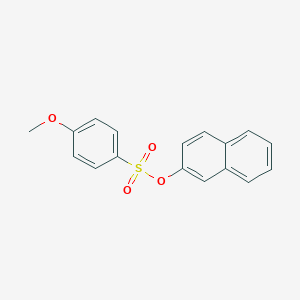
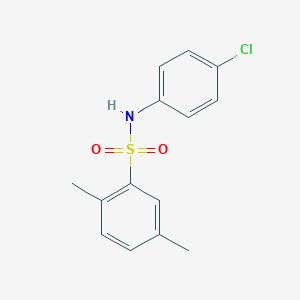

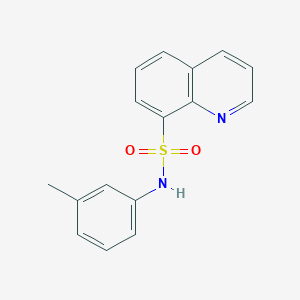

![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
